![molecular formula C11H22ClNO B1426424 2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride CAS No. 1220016-34-1](/img/structure/B1426424.png)
2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride
Overview
Description
“2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1220016-34-1 . It has a molecular weight of 219.75 . The IUPAC name for this compound is 2-(2-(cyclopropylmethoxy)ethyl)piperidine hydrochloride .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The “2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride” compound would have additional groups attached to the piperidine ring.Physical And Chemical Properties Analysis
Piperidine, the core structure in “2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride”, is a clear, colorless liquid that is miscible with water and many organic solvents . It serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthesis Techniques : Schiff and Mannich bases of Isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones have been synthesized using a process involving formaldehyde and piperidine, highlighting the versatility of piperidine derivatives in chemical synthesis (Bekircan & Bektaş, 2008).
Crystal Structure Studies : A study on the crystal structure of a novel bioactive heterocycle involving a piperidine derivative illustrates the importance of piperidine in understanding molecular structures for biological studies (Thimmegowda et al., 2009).
Compound Synthesis for Medical Research : The synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride demonstrates the role of piperidine derivatives in medicinal chemistry and drug development (Zheng Rui, 2010).
Biological and Pharmacological Research
Analgesic and Antiparkinsonian Activities : Research on substituted pyridine derivatives, including piperidine compounds, has revealed potential analgesic and antiparkinsonian activities, showing the therapeutic potential of these compounds (Amr, Maigali, & Abdulla, 2008).
Antimicrobial Activities : The synthesis and screening of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride have shown moderate antimicrobial activities against various bacterial strains, highlighting the potential of piperidine derivatives in developing new antimicrobials (Ovonramwen, Owolabi, & Oviawe, 2019).
Cardiovascular Research : Studies on the synthesis of certain piperidine derivatives and their cardiovascular activities have provided insights into the potential use of these compounds in treating cardiovascular diseases (Krauze et al., 2004).
Molecular Docking and Drug Development
- Topoisomerase II Inhibitor : The cytotoxic effect of a piperidine derivative as a potent topoisomerase II inhibitor has been observed in breast cancer cells, suggesting its potential in cancer treatment (Siwek et al., 2012).
Safety and Hazards
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, like “2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride”, is an important task of modern organic chemistry .
properties
IUPAC Name |
2-[2-(cyclopropylmethoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-2-7-12-11(3-1)6-8-13-9-10-4-5-10;/h10-12H,1-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHCVAWVCOZHDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOCC2CC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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